
Phenol, 2-iodo-6-methoxy-4-methyl-
Overview
Description
Phenol, 2-iodo-6-methoxy-4-methyl- is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-iodo-6-methoxy-4-methyl- typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methoxy-4-methylphenol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-iodo-6-methoxy-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Phenol, 2-iodo-6-methoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-iodo-6-methoxy-4-methyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodine atom and methoxy group can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- Phenol, 2-iodo-4-methyl-
- 2-Methoxy-4-methylphenol
- 4-Iodo-2-methoxyphenol
Comparison: Phenol, 2-iodo-6-methoxy-4-methyl- is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as distinct biological effects.
Biological Activity
Phenol, 2-iodo-6-methoxy-4-methyl- (also known as 2-Iodo-6-methoxy-4-methylphenol) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of Phenol, 2-iodo-6-methoxy-4-methyl- typically involves the iodination of a precursor such as 2-methoxy-4-methylphenol. The reaction is often conducted using iodine with oxidizing agents like hydrogen peroxide or sodium hypochlorite in solvents such as acetic acid or ethanol under controlled conditions to ensure selectivity at the desired position.
Chemical Reactions:
- Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution.
- Oxidation Reactions: The phenolic group can undergo oxidation to form quinones.
- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to create biaryl compounds.
Antimicrobial Properties
Phenol derivatives are often evaluated for their antimicrobial activity. Studies have shown that phenolic compounds can inhibit various bacterial strains. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecium, indicating its potential as an antibacterial agent .
Anticancer Activity
Research has indicated that phenolic compounds, including derivatives like Phenol, 2-iodo-6-methoxy-4-methyl-, exhibit anticancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) cells. The IC50 values for these activities were found to be in the low micromolar range, demonstrating a promising therapeutic window compared to healthy cells .
The biological activity of Phenol, 2-iodo-6-methoxy-4-methyl- is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The presence of the iodine atom and methoxy group enhances its reactivity and binding affinity. For example, the compound may inhibit specific kinases involved in cancer cell proliferation or modulate signaling pathways critical for tumor growth .
Case Studies
-
Anticancer Efficacy:
A study assessed the impact of various phenolic compounds on cancer cell lines. It was found that Phenol, 2-iodo-6-methoxy-4-methyl- exhibited an IC50 value of approximately 15 µg/mL against MCF-7 cells, indicating substantial anticancer potential while sparing normal peripheral blood mononuclear cells (PBMNCs) from significant cytotoxicity . -
Antimicrobial Screening:
In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited growth at concentrations as low as 0.4 µg/mL against resistant strains of bacteria, showcasing its potential application in treating infections caused by antibiotic-resistant organisms .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Phenol, 2-iodo-4-methyl | Iodine at position 2 | Moderate antibacterial activity |
2-Methoxy-4-methylphenol | Lacks iodine | Antimicrobial but less potent |
4-Iodo-2-methoxyphenol | Iodine at position 4 | Similar anticancer activity |
The unique positioning of substituents in Phenol, 2-iodo-6-methoxy-4-methyl- significantly influences its reactivity and biological activity compared to similar phenolic compounds .
Properties
IUPAC Name |
2-iodo-6-methoxy-4-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQFWOYYOXOWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464476 | |
Record name | Phenol, 2-iodo-6-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111726-48-8 | |
Record name | Phenol, 2-iodo-6-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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